2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride
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Overview
Description
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride is a coordination compound that features a central iron(II) ion coordinated to a ligand derived from 2,6-bis-[1-(2-bromophenylimino)-ethyl]pyridine. This compound is of interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride typically involves the reaction of 2,6-bis-[1-(2-bromophenylimino)-ethyl]pyridine with an iron(II) salt, such as iron(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(II) ion. The ligand is first prepared by condensing 2-bromobenzaldehyde with 2,6-diacetylpyridine in the presence of an acid catalyst. The resulting ligand is then reacted with iron(II) chloride in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions to yield the desired complex .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride can undergo various chemical reactions, including:
Oxidation and Reduction: The iron(II) center can be oxidized to iron(III) or reduced to iron(I) under appropriate conditions.
Substitution: The chloride ligands can be substituted with other anions or neutral ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using reagents like triphenylphosphine or pyridine under mild conditions.
Major Products
Oxidation: The major product is the iron(III) complex.
Reduction: The major product is the iron(I) complex.
Substitution: The products depend on the substituting ligand but typically result in new iron(II) complexes with different ligands.
Scientific Research Applications
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride exerts its effects is primarily through its ability to coordinate to various substrates and facilitate electron transfer reactions. The iron(II) center can undergo redox cycling, which is crucial for its catalytic activity. The ligand framework stabilizes the iron center and modulates its electronic properties, allowing for efficient catalysis and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis-[1-(phenylimino)-ethyl]pyridine iron(II) chloride
- 2,6-Bis-[1-(benzimidazol-2-yl)pyridine] iron(II) chloride
- 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride
Uniqueness
2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride is unique due to the presence of bromine atoms in the ligand, which can influence the electronic properties and reactivity of the complex. This makes it distinct from other similar compounds and can lead to different catalytic behaviors and applications .
Properties
IUPAC Name |
N-(2-bromophenyl)-1-[6-[N-(2-bromophenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;dichloroiron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2N3.2ClH.Fe/c1-14(24-20-10-5-3-8-16(20)22)18-12-7-13-19(26-18)15(2)25-21-11-6-4-9-17(21)23;;;/h3-13H,1-2H3;2*1H;/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBKLJQYJQKEIM-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1Br)C2=NC(=CC=C2)C(=NC3=CC=CC=C3Br)C.Cl[Fe]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2Cl2FeN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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